molecular formula C12H22O2 B1614635 3-Heptyldihydro-5-methyl-2(3H)-furanone CAS No. 40923-64-6

3-Heptyldihydro-5-methyl-2(3H)-furanone

Cat. No.: B1614635
CAS No.: 40923-64-6
M. Wt: 198.3 g/mol
InChI Key: ZFKUTGNRVJOCIO-UHFFFAOYSA-N
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Description

3-Heptyldihydro-5-methyl-2(3H)-furanone is an organic compound belonging to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a heptyl group and a methyl group attached to a dihydrofuranone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyldihydro-5-methyl-2(3H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3-heptyl-4-hydroxy-5-methyl-2-pentenoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Heptyldihydro-5-methyl-2(3H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.

    Substitution: The methyl and heptyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of more saturated furanone derivatives.

    Substitution: Formation of various substituted furanones with different functional groups.

Scientific Research Applications

3-Heptyldihydro-5-methyl-2(3H)-furanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Heptyldihydro-5-methyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Heptylfuran-2(5H)-one: Similar structure but lacks the dihydro component.

    5-Methyl-2(3H)-furanone: Similar structure but lacks the heptyl group.

    3-Heptyl-4-hydroxy-5-methyl-2-pentenoic acid: Precursor in the synthesis of 3-Heptyldihydro-5-methyl-2(3H)-furanone.

Uniqueness

This compound is unique due to its specific combination of a heptyl group and a methyl group attached to a dihydrofuranone ring

Properties

IUPAC Name

3-heptyl-5-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-11-9-10(2)14-12(11)13/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKUTGNRVJOCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CC(OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866025
Record name 2(3H)-Furanone, 3-heptyldihydro-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless liquid
Record name 3-Heptyldihydro-5-methyl-2(3H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/443/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

170.00 °C. @ 17.00 mm Hg
Record name 3-Heptyldihydro-5-methyl-2(3H)-furanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.935-0.942
Record name 3-Heptyldihydro-5-methyl-2(3H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/443/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

40923-64-6
Record name 3-Heptyldihydro-5-methyl-2(3H)-furanone
Source CAS Common Chemistry
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Record name 3-Heptyldihydro-5-methyl-2(3H)-furanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, 3-heptyldihydro-5-methyl-
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Record name 2(3H)-Furanone, 3-heptyldihydro-5-methyl-
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Record name 3-heptyldihydro-5-methylfuran-2(3H)-one
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Record name 3-HEPTYLDIHYDRO-5-METHYL-2(3H)-FURANONE
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Record name 3-Heptyldihydro-5-methyl-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Using the same general hydrogenation procedure described in Example I, 3-heptylidene-5-methyldihydro-2(3H)-furanone (10 g; 0.051 mole) was combined with 0.5 g 5% palladium on carbon catalyst and 10 ml ethanol. Hydrogen gas was bubbled into the mixture over a 12 hour period with stirring. After removal of the catalyst and evaporation of the solvent, 9.95 g (96% assay by GLC; 95% yield) 3-heptyl-5-methyldihydro-2(3H)-furanone was recovered. The proton nuclear resonance spectrum for the product was as follows:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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